molecular formula C17H17N3O4S B3636630 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide CAS No. 606922-93-4

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B3636630
CAS No.: 606922-93-4
M. Wt: 359.4 g/mol
InChI Key: MAVPFHMBRCZGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide ( 606922-93-4) is a synthetic small molecule with a molecular formula of C17H17N3O4S and a molecular weight of 359.4 g/mol. It is built around a benzothiazole core, a privileged structure in medicinal chemistry known for supporting diverse pharmacological activities due to its ability to engage in hydrophobic interactions . This specific derivative is offered for investigative purposes in various research fields. Benzothiazole analogues have demonstrated significant potential in scientific research, particularly in oncology, with some compounds exhibiting potent and selective antitumor activity . The scaffold's versatility also extends to other areas, including antimicrobial research, where novel benzothiazole compounds are being explored for activity against resistant strains . Furthermore, derivatives of this heterocyclic system have been investigated as central nervous system (CNS) agents, showing potent anticonvulsant activity in preclinical models . As a specialty chemical, it is an essential building block for researchers developing novel bioactive molecules and conducting structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-6-10(4-5-12(9)20(23)24)15(22)19-16-18-11-7-17(2,3)8-13(21)14(11)25-16/h4-6H,7-8H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVPFHMBRCZGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361699
Record name N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606922-93-4
Record name N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth overview of its biological properties, synthesis pathways, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H19N3O3S
  • Molecular Weight : 393.5 g/mol
  • IUPAC Name : N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide
  • CAS Number : 946386-56-7

These properties suggest a complex structure that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. Specifically, compounds similar to N-(5,5-dimethyl-7-oxo...) have shown promising results against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The inhibitory concentrations of these compounds were compared with standard reference drugs, demonstrating better inhibition potency in some derivatives .

Anticancer Properties

Benzothiazole derivatives are also being explored for their anticancer properties. Research indicates that these compounds can act as alkylating agents on DNA, which may suppress tumor growth. For instance, the compound's structural analogs have been noted for their effectiveness against non-small-cell lung carcinoma (NSCLC) and other resistant cancer types .

The mechanism by which N-(5,5-dimethyl-7-oxo...) exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • DNA Interaction : Similar compounds have been shown to interact with DNA, leading to cytotoxic effects in cancer cells.
  • Bioavailability and Selectivity : Studies on pharmacokinetics reveal that certain derivatives possess high bioavailability and selectivity towards target proteins involved in disease processes .

Case Studies and Experimental Data

Several studies have examined the biological activity of benzothiazole derivatives:

StudyCompound TestedActivityFindings
1Compound 7aAntitubercularBetter activity than INH with MIC values indicating strong inhibition against Mtb H37Rv .
2Compound 7gAnticancerEffective against NSCLC with significant tumor growth suppression observed in vivo .
3General ReviewVariousHighlights the synthesis and activity of benzothiazole derivatives showing moderate to good anti-tubercular activity .

Synthesis Pathways

The synthesis of N-(5,5-dimethyl-7-oxo...) involves several methods:

  • Diazo-Coupling : A common method used for synthesizing benzothiazole derivatives.
  • Knoevenagel Condensation : This technique helps in forming carbon-carbon bonds crucial for the compound's structure.
  • Microwave Irradiation : This modern method enhances reaction rates and yields for synthesizing complex compounds efficiently.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : Nitro (target compound) and fluorine substituents () enhance electrophilicity, improving interactions with bacterial enzymes.

Hydrophobic Substituents : Chlorophenyl and bromophenyl groups () increase membrane permeability but may reduce aqueous solubility.

Sulfonamide vs. Sulfanyl : Sulfonamide derivatives () exhibit stronger hydrogen-bonding capacity, favoring anti-inflammatory activity, while sulfanyl groups () improve redox stability.

Antimicrobial Activity

Compound Zone of Inhibition (mm) Bacterial Strains Tested Mechanism of Action Reference
N-(5,5-dimethyl-7-oxo-...-4-[(4-fluorophenyl)sulfanyl]butanamide S. aureus: 15, E. coli: 12 Gram-positive and Gram-negative Cell wall synthesis disruption
Target Compound (3-methyl-4-nitrobenzamide) Data pending Not reported Hypothesized: Nitro group disrupts DNA gyrase
4-Chloro-N-(5,5-dimethyl-7-oxo...)benzenesulfonamide Not tested Anti-inflammatory focus

Cytotoxicity

Compound IC₅₀ (µM) Cancer Cell Lines Apoptosis Pathway Activation Reference
N-(5,5-dimethyl-7-oxo...)-4-(2,5-dioxopyrrolidin-1-yl)benzamide HCT116: 12, MCF-7: 18 Colon and breast cancer Caspase-3/7 activation
Target Compound Not reported Potential via nitro radical generation

Physicochemical Properties

Property Target Compound Fluorophenyl Analog Chlorophenyl Sulfonamide
Molecular Weight 407.5 g/mol (estimated) 407.507 g/mol 370.87 g/mol
Solubility (LogP) Moderate (predicted ~2.5) Low (LogP ~3.1) Low (LogP ~3.4)
Melting Point Not reported 160–162°C 210–212°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.